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molecular formula C9H7NS B8601423 Benzothiazepine CAS No. 143349-20-6

Benzothiazepine

Cat. No. B8601423
M. Wt: 161.23 g/mol
InChI Key: FHGWEHGZBUBQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04696920

Procedure details

Diltiazem, KB-944 (Fostedil)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(O[C@H:5]1[C:15](=O)[N:14](CCN(C)C)C2C=CC=CC=2S[C@H:6]1[C:22]1[CH:23]=[CH:24][C:25](OC)=[CH:26][CH:27]=1)=O.CCOP(OCC)(CC1C=CC(C2[S:50]C3C=CC=CC=3N=2)=CC=1)=O>>[S:50]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[CH:6]=[CH:5][CH:15]=[N:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O[C@@H]1[C@@H](SC=2C=CC=CC2N(C1=O)CCN(C)C)C=3C=CC(=CC3)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(CC=1C=CC(=CC1)C2=NC=3C=CC=CC3S2)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1N=CC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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